REACTION_SMILES
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[CH3:1][O:2][C:3]([CH:4]([N:5]([S:6](=[O:7])(=[O:8])[CH3:9])[c:10]1[cH:11][cH:12][c:13]([Cl:16])[cH:14][cH:15]1)[CH3:17])=[O:18].[CH3:21][OH:22].[Li+:20].[OH-:19].[OH2:23]>>[O:2]=[C:3]([CH:4]([N:5]([S:6](=[O:7])(=[O:8])[CH3:9])[c:10]1[cH:11][cH:12][c:13]([Cl:16])[cH:14][cH:15]1)[CH3:17])[OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)N(c1ccc(Cl)cc1)S(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C(=O)O)N(c1ccc(Cl)cc1)S(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |